1-(morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone)
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Overview
Description
1-(Morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various organic substituents This particular compound features a morpholinomethyl group attached to an indole-2,3-dione core, with a phenylhydrazone moiety
Mechanism of Action
- N’-phenylhydrazides have been investigated for their antifungal activity. In a study by Zhu et al., fifty-two N’-phenylhydrazides were synthesized and evaluated for their antifungal properties against Candida albicans strains .
Target of Action
Pharmacokinetics (ADME)
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) typically involves the condensation of an indole-2,3-dione derivative with a morpholinomethyl group and phenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: The phenylhydrazone moiety can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-(Morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its potential pharmacological properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
1-(Morpholinomethyl)-1H-indole-2,3-dione 3-(N-methylphenylhydrazone): Similar structure with a methyl group instead of a phenyl group.
1-(Morpholinomethyl)-1H-indole-2,3-dione 3-(N-ethylphenylhydrazone): Similar structure with an ethyl group instead of a phenyl group.
1-(Morpholinomethyl)-1H-indole-2,3-dione 3-(N-benzylhydrazone): Similar structure with a benzyl group instead of a phenyl group.
Uniqueness: 1-(Morpholinomethyl)-1H-indole-2,3-dione 3-(N-phenylhydrazone) is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the morpholinomethyl group and the phenylhydrazone moiety allows for diverse interactions and reactivity, making it a versatile compound for various applications.
Properties
IUPAC Name |
1-(morpholin-4-ylmethyl)-3-phenyldiazenylindol-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c24-19-18(21-20-15-6-2-1-3-7-15)16-8-4-5-9-17(16)23(19)14-22-10-12-25-13-11-22/h1-9,24H,10-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKECNMJVYIHWEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CN2C3=CC=CC=C3C(=C2O)N=NC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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